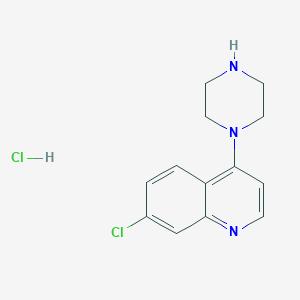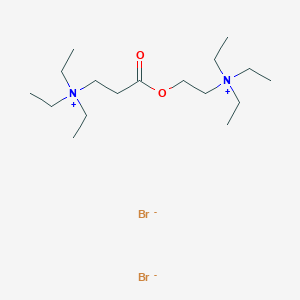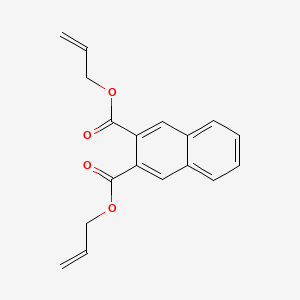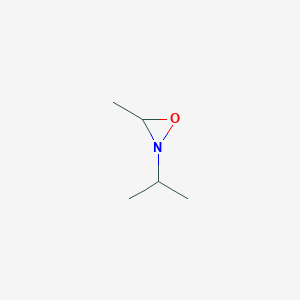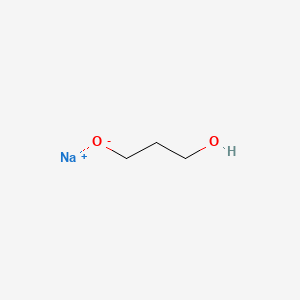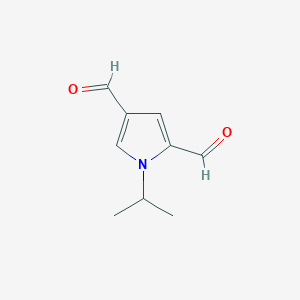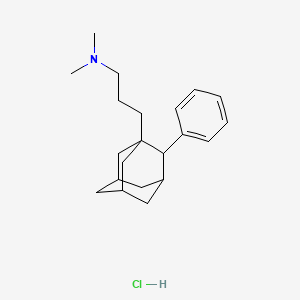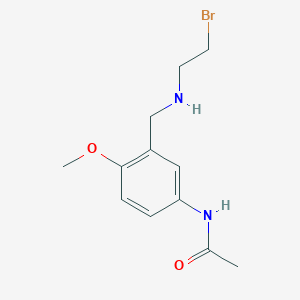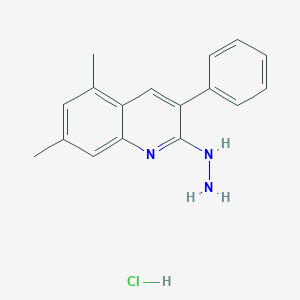
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3 and a molecular weight of 299.79792 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.
Vorbereitungsmethoden
The synthesis of 2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride typically involves the reaction of 5,7-dimethyl-3-phenylquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemicals
Wirkmechanismus
The mechanism of action of 2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazino-5,7-dimethyl-3-phenylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
- 2-Amino-5,7-dimethyl-3-phenylquinoline
- 2-Hydrazinoquinoline
- 5,7-Dimethyl-3-phenylquinoline
What sets this compound apart is its unique hydrazino group, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
1172366-52-7 |
|---|---|
Molekularformel |
C17H18ClN3 |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
(5,7-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)9-11;/h3-10H,18H2,1-2H3,(H,19,20);1H |
InChI-Schlüssel |
GOCIJJLJNMWYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NN)C3=CC=CC=C3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
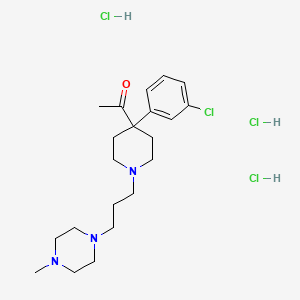

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
![N-[2-[(4,5-Dicyano-1H-imidazol-2-YL)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13754030.png)
